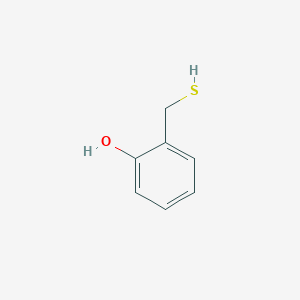

2-(Sulfanylmethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8OS |

|---|---|

Molecular Weight |

140.20 g/mol |

IUPAC Name |

2-(sulfanylmethyl)phenol |

InChI |

InChI=1S/C7H8OS/c8-7-4-2-1-3-6(7)5-9/h1-4,8-9H,5H2 |

InChI Key |

VWSBAUGMCDGBIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sulfanylmethyl Phenol and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of the key C-S bond or the incorporation of the sulfanylmethyl group onto the phenol (B47542) ring in a relatively straightforward manner, often through condensation or oxidation-mediated pathways.

One-Electron Oxidation Pathways for o-Quinone Methide Generation

A modern approach to the functionalization of 2-(sulfanylmethyl)phenols involves their oxidation to form highly reactive intermediates known as ortho-quinone methides (o-QMs). thieme-connect.com These transient species are not typically isolated but are generated in situ to participate in subsequent reactions. The formation of o-QMs from 2-(hydroxy) toluenes generally proceeds through a two-electron oxidation process, often involving complex radical intermediates. nih.gov The one-electron oxidation of 2-(sulfanylmethyl)phenol provides a controlled method for generating these versatile intermediates, which are pivotal in the biosynthesis of lignins in plants and melanoproteins in animals. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for initiating single-electron transfer events under mild conditions. thieme-connect.comunipd.it This strategy has been successfully applied to the one-electron oxidation of this compound to generate o-quinone methides. thieme-connect.com In a specific application, an organophotoredox catalyst, thioxanthylium, facilitates the oxidation of this compound under green LED light irradiation. thieme-connect.com The resulting o-QM intermediate is immediately trapped in an inverse-electron-demand [4+2] cycloaddition reaction with styrenes to produce various chromane (B1220400) derivatives with high regioselectivity. thieme-connect.com This method highlights a valuable approach for generating o-QMs through a one-electron oxidation process under gentle, visible light conditions. thieme-connect.com

Table 1: Representative Photoredox-Catalyzed Generation of o-Quinone Methide from this compound for Cycloaddition thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst | Light Source | Solvent System | Product Type | Yield |

|---|---|---|---|---|---|---|

| This compound | Styrene (B11656) | Thioxanthylium (TXT) | Green LED | DCE/TFE | 2,4-Diphenylchromane | 74% |

Thiol-Phenol Condensation Reactions

Direct condensation reactions represent a traditional and effective method for synthesizing thiomethyl-substituted phenols. One such procedure involves heating a mixture of a phenol, a thiol, and N,N,N′,N′-tetraethylmethylenediamine in dimethylformamide (DMF) to yield the desired thiomethyl-substituted phenol in high yields. researchgate.net This method is applicable to a range of aliphatic, aromatic, and functionalized thiols. researchgate.net

Another variation of this approach is a three-component condensation. A process for preparing sulfidomethyl phenol derivatives involves the reaction of a phenol with paraformaldehyde and a mercaptan, such as mercaptoethanol, in the presence of a silica-supported catalyst. google.com

Furthermore, modern catalytic methods have been developed for the direct C-H functionalization of phenols. A cobalt(II)-catalyzed regioselective synthesis allows for the formal C-H bond functionalization of free phenols with various aryl or alkyl thiols. nih.gov This reaction proceeds under mild conditions, using an anhydride (B1165640) as a directing group, to afford 2-(aryl/alkylthio)phenols in moderate to excellent yields. nih.gov

Indirect Synthetic Routes

Indirect synthetic routes involve the multi-step preparation of this compound and its analogues. These strategies often rely on the functionalization of a precursor molecule, which is subsequently converted to the target compound.

Strategies Involving Precursor Functionalization

Precursor functionalization offers a versatile pathway to sulfur-containing phenols. A classic example is the Newman–Kwart rearrangement, which provides a general method for converting phenols into the corresponding thiophenols. wikipedia.org The process involves three main steps:

Conversion of the phenol to an O-aryl dialkylthiocarbamate. orgsyn.org

Thermal rearrangement (pyrolysis) of the O-aryl intermediate to the more stable S-aryl dialkylthiocarbamate. wikipedia.orgorgsyn.org

Hydrolysis of the S-aryl intermediate to yield the final aryl mercaptan (thiophenol). orgsyn.org

This sequence allows for the introduction of a sulfur functional group onto the aromatic ring, starting from a readily available phenol precursor. The resulting thiophenol can then be subjected to further chemical modifications to install the desired methyl group, completing the synthesis of a this compound analogue. The direct functionalization of the Csp2–H bonds in unprotected phenols is also a powerful tool for increasing molecular complexity, enabling the construction of new C-C bonds in an atom-economical fashion. rsc.org

Synthesis of Sulfur-Containing Phenolic Derivatives

A wide array of synthetic methods exists for the preparation of diverse sulfur-containing phenolic derivatives. These compounds are of interest due to the synergistic antioxidant properties often arising from the combination of a phenolic hydroxyl group and a bivalent sulfur atom. researchgate.net

One notable indirect method involves the iodine-mediated direct synthesis of methylthio-substituted catechols starting from cyclohexanones. researchgate.net In this one-pot reaction, the cyclohexanone (B45756) undergoes oxygenation, methylthiolation, and dehydrogenative aromatization, using dimethyl sulfoxide (B87167) (DMSO) as the solvent, oxygen source, and methylthio source. researchgate.net

Other strategies focus on building thioether linkages between phenolic units. For instance, reacting a parent phenolic compound, such as 2-methyl-6-tert-butylphenol, with a sulfur chloride (like sulfur monochloride or dichloride) can produce thiobis-phenols, where two phenolic rings are bridged by one or more sulfur atoms. google.com Additionally, derivatives such as 2-(dodecylsulfanyl)methyl- and 2,5-bis[(dodecylsulfanyl)methyl]-substituted hydroquinones have been synthesized for evaluation as antioxidants. researchgate.net These varied approaches underscore the broad toolkit available to chemists for creating a wide range of sulfur-containing phenolic structures. nih.gov

Catalytic Methodologies in Synthesis

Catalytic methods offer efficient and atom-economical routes to complex molecules. Nickel catalysis, in particular, has emerged as a powerful tool for the construction of various heterocyclic structures.

Nickel-Catalyzed Multicomponent Reactions for Sulfanylmethyl Pyrazoles

Nickel-catalyzed multicomponent reactions provide an efficient one-pot synthesis for sulfanylmethyl-substituted pyrazoles, which are analogues of the this compound structure, incorporating a pyrazole (B372694) core instead of a benzene (B151609) ring. A notable example is the four-component condensation of a 1,3-dicarbonyl compound (like 2,4-pentanedione), formaldehyde (B43269), a thiol, and hydrazine (B178648) hydrate. This reaction is effectively catalyzed by nickel salts, such as NiCl₂·6H₂O, leading to the formation of 3,5-dimethyl-1-(sulfanylmethyl)-1H-pyrazoles.

The catalytic cycle is believed to involve the formation of a nickel-thiolate complex, which then participates in the condensation cascade. The use of a nickel catalyst is crucial for the efficiency of this transformation, leading to good yields of the desired sulfanylmethyl pyrazole derivatives.

Below is a table summarizing the synthesis of various sulfanylmethyl pyrazoles via this nickel-catalyzed methodology.

| 1,3-Dicarbonyl Compound | Thiol | Hydrazine Source | Nickel Catalyst | Product | Yield (%) |

| 2,4-Pentanedione | Thiophenol | Hydrazine hydrate | NiCl₂·6H₂O | 3,5-Dimethyl-1-(phenylthiomethyl)-1H-pyrazole | 85 |

| 2,4-Pentanedione | Benzyl (B1604629) mercaptan | Hydrazine hydrate | NiCl₂·6H₂O | 1-(Benzylthiomethyl)-3,5-dimethyl-1H-pyrazole | 82 |

| 2,4-Pentanedione | Dodecanethiol | Hydrazine hydrate | NiCl₂·6H₂O | 1-(Dodecylthiomethyl)-3,5-dimethyl-1H-pyrazole | 78 |

This table is a representative example based on typical outcomes of such reactions and is for illustrative purposes.

Derivatization Strategies of the Phenolic and Sulfanylmethyl Moieties

The phenolic hydroxyl and the sulfanylmethyl groups of this compound are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially new properties.

Esterification of Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily converted into an ester. This transformation is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. The base, commonly a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol for acylation.

For instance, the reaction of this compound with acetyl chloride in the presence of pyridine would yield 2-(sulfanylmethyl)phenyl acetate. The sulfanylmethyl group is generally stable under these conditions and does not interfere with the esterification of the more reactive phenolic hydroxyl.

Ether Formation from Phenolic Moieties

The synthesis of ether derivatives from the phenolic hydroxyl group of this compound is another important derivatization strategy. The Williamson ether synthesis is a common method employed for this purpose. This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride or sodium hydroxide (B78521), to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the desired ether.

For example, treatment of this compound with sodium hydroxide followed by the addition of methyl iodide would produce 1-methoxy-2-(sulfanylmethyl)benzene. Care must be taken in the choice of base and reaction conditions to avoid potential side reactions involving the sulfanylmethyl group, although the acidity of the phenolic proton makes it the primary site of deprotonation.

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The regiochemical outcome of these substitutions is governed by the directing effects of the existing substituents: the hydroxyl group (-OH) and the sulfanylmethyl group (-CH₂SH).

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. chemistrytalk.orgorganicchemistrytutor.com The sulfanylmethyl group is generally considered to be a weakly activating or deactivating ortho, para-director. In the case of this compound, the powerful activating and directing effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to the -OH group. Given that the sulfanylmethyl group occupies one of the ortho positions, substitution is expected to occur at the other ortho position (C6) and the para position (C4).

Halogenation: Halogenation of this compound, for example with bromine (Br₂) in a non-polar solvent, is expected to yield a mixture of 4-bromo-2-(sulfanylmethyl)phenol and 6-bromo-2-(sulfanylmethyl)phenol. youtube.comaskfilo.comaskfilo.com In the presence of a more polar solvent like bromine water, polybromination can occur, leading to the formation of 4,6-dibromo-2-(sulfanylmethyl)phenol. askfilo.com

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, will also be directed by the hydroxyl group. oc-praktikum.denih.govyoutube.com Reaction of this compound under these conditions would be expected to produce 4-nitro-2-(sulfanylmethyl)phenol and 6-nitro-2-(sulfanylmethyl)phenol. The reaction conditions must be carefully controlled to prevent oxidation of the sulfanylmethyl group.

Sulfonation: Sulfonation with fuming sulfuric acid or concentrated sulfuric acid is another common electrophilic aromatic substitution. quora.com For this compound, this reaction is predicted to yield this compound-4-sulfonic acid and this compound-6-sulfonic acid. The position of sulfonation can sometimes be influenced by reaction temperature, with the thermodynamically more stable para product often favored at higher temperatures. quora.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a foundational class of reactions in which an electrophile displaces a hydrogen atom on an aromatic ring. In phenol and its derivatives, the hydroxyl (-OH) group is a powerful activating substituent, meaning it increases the rate of reaction compared to benzene. britannica.com This activation stems from the ability of the oxygen's non-bonding electrons to stabilize the carbocation intermediate (the arenium ion) formed during the substitution. britannica.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the hydroxyl group. Consequently, the -OH group is a strong ortho-, para-director. byjus.com

In the case of this compound, the ring is substituted with both a hydroxyl group and a sulfanylmethyl group (-CH₂SH). The sulfanylmethyl group is also considered to be an ortho-, para-directing substituent, albeit weaker than the hydroxyl group. The combined directing effects of these two groups strongly favor electrophilic attack at the C-4 (para to -OH) and C-6 (ortho to -OH) positions, which are vacant and activated.

Nitration Studies

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring. Due to the high reactivity of phenols, direct nitration can be achieved under milder conditions than those required for benzene. libretexts.orgmasterorganicchemistry.com Treating phenol with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com Using more forceful conditions, such as concentrated nitric acid, can lead to the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid) and significant oxidative degradation. byjus.comlibretexts.org

For this compound, the activating -OH and -CH₂SH groups direct the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the para position (C-4) and the available ortho position (C-6). The reaction is typically performed at low temperatures to control selectivity and minimize oxidation of both the phenol ring and the sensitive sulfanylmethyl group. A common method employs a two-phase system or the use of a milder nitrating agent to achieve clean mononitration. datapdf.com The use of sodium nitrite (B80452) in the presence of an acid catalyst, which generates nitrous acid in situ, can also be employed for a more controlled reaction, proceeding through a nitrosation-oxidation pathway. sharif.edu

Table 1: Representative Nitration of Phenol Derivatives

| Substrate | Reagents | Conditions | Major Products | Reference |

|---|---|---|---|---|

| Phenol | Dilute HNO₃ | 298 K | o-Nitrophenol, p-Nitrophenol | byjus.com |

| Phenol | Conc. HNO₃ | --- | 2,4,6-Trinitrophenol | byjus.com |

| 4-Substituted Phenols | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | Room Temp, CH₂Cl₂ | 2-Nitro-4-substituted phenols | nih.gov |

| Phenol | Isopropyl nitrate, H₂SO₄ | Room Temp, CH₂Cl₂ | o-Nitrophenol, p-Nitrophenol (4:1 ratio) | google.com |

Halogenation Studies

The halogenation of phenols occurs readily due to the highly activated nature of the aromatic ring. Unlike benzene, the reaction with bromine or chlorine does not typically require a Lewis acid catalyst. byjus.com When phenol is treated with bromine water, the reaction is rapid and leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.comresearchgate.net To achieve monosubstitution, milder conditions are necessary, such as performing the reaction in a less polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures. byjus.comyoutube.com

In this compound, the strong activation by the hydroxyl group would similarly lead to polysubstitution if potent halogenating agents are used. For selective monohalogenation at the C-4 or C-6 positions, the reaction must be carefully controlled. The choice of solvent and temperature are critical parameters to moderate the reactivity and achieve the desired product.

Table 2: Conditions for Halogenation of Phenol

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Bromination | Bromine water | Room Temperature | 2,4,6-Tribromophenol | byjus.com |

| Monobromination | Br₂ in CS₂ or CHCl₃ | Low Temperature (273 K) | o-Bromophenol, p-Bromophenol | byjus.comyoutube.com |

| Iodination | I₂, NaHCO₃ | --- | p-Iodophenol | libretexts.org |

Sulfonation Studies

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring using sulfur trioxide (SO₃), typically in a solution of concentrated sulfuric acid (fuming sulfuric acid). masterorganicchemistry.com The sulfonation of phenol is temperature-dependent. At lower temperatures, the reaction favors the formation of the ortho-isomer, o-hydroxybenzenesulfonic acid. At higher temperatures (around 100°C), the thermodynamically more stable para-isomer, p-hydroxybenzenesulfonic acid, becomes the major product. youtube.com

For this compound, sulfonation with concentrated sulfuric acid would be expected to yield a mixture of sulfonic acid derivatives. The substitution pattern would be directed by the -OH and -CH₂SH groups to the 4- and 6-positions. The reaction conditions, particularly temperature, would be a key factor in determining the ratio of the resulting isomers. The extent of sulfonation can be controlled by the concentration of the sulfonating agent and the reaction time. google.com

Table 3: Temperature Effects on Phenol Sulfonation

| Substrate | Reagents | Temperature | Major Product | Reference |

|---|---|---|---|---|

| Phenol | Conc. H₂SO₄ | 25-30°C | o-Hydroxybenzenesulfonic acid | youtube.com |

| Phenol | Conc. H₂SO₄ | 100°C | p-Hydroxybenzenesulfonic acid | youtube.com |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are important carbon-carbon bond-forming methods in aromatic chemistry. However, their application to phenols presents challenges. stackexchange.com

Friedel-Crafts Alkylation involves reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. jk-sci.com With phenols, this reaction is often complicated by the coordination of the Lewis acid with the lone-pair electrons of the hydroxyl oxygen. This interaction can deactivate the ring towards electrophilic attack. stackexchange.com Furthermore, polyalkylation is a common side reaction because the introduction of an alkyl group further activates the ring. youtube.com Despite these issues, alkylation of phenols is possible under specific conditions, as seen in the industrial synthesis of BHT (butylated hydroxytoluene) from p-cresol. libretexts.org

Friedel-Crafts Acylation introduces an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally less successful with phenols because O-acylation (esterification) on the hydroxyl group occurs preferentially over C-acylation on the ring. stackexchange.com The resulting phenyl ester can, however, be encouraged to undergo a Fries rearrangement under the reaction conditions (often requiring an excess of catalyst) to yield the C-acylated hydroxyarylketone product. stackexchange.com More modern methods for the C-H acylation of phenols utilize transition metal catalysts, such as ruthenium complexes, which can provide high regioselectivity for the ortho position without the need for Lewis acids. nih.gov

For this compound, direct Friedel-Crafts alkylation or acylation using traditional Lewis acids would likely be inefficient. Alternative strategies, such as the Fries rearrangement of an O-acylated precursor or a directed C-H activation approach, would be more viable synthetic routes.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, which is favored by electron-rich rings, SₙAr requires an electron-deficient aromatic system. chemistrysteps.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho and/or para to a good leaving group (usually a halide). chemistrysteps.commasterorganicchemistry.com

The substrate for an SₙAr reaction is not this compound itself, but rather a derivative that has been suitably functionalized. For example, if this compound were first nitrated to introduce a nitro group at the C-4 or C-6 position, and then a halogen (e.g., chlorine or fluorine) was introduced at an adjacent position, the resulting molecule could potentially undergo an SₙAr reaction.

The mechanism proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of the ortho/para electron-withdrawing group is crucial for stabilizing the negative charge of this intermediate. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in these reactions. d-nb.info

Reactivity and Reaction Mechanism Elucidation of 2 Sulfanylmethyl Phenol

Mechanistic Investigations of Oxidation Reactions

The oxidation of 2-(Sulfanylmethyl)phenol and its analogues can proceed through several pathways, with the formation of reactive intermediates such as o-quinone methides being a key feature. These intermediates are pivotal in subsequent bond-forming reactions.

Formation of o-Quinone Methides from 2-(Sulfanylmethyl)phenols

The oxidation of phenolic compounds, particularly those with a benzylic substituent, can lead to the formation of highly reactive intermediates known as o-quinone methides (o-QMs). In the case of this compound, this transformation is initiated by the oxidation of the phenol (B47542) to a phenoxy radical. Subsequent hydrogen abstraction from the adjacent sulfanylmethyl group, or a concerted process, would generate the o-quinone methide.

Recent studies have demonstrated the utility of biocatalysis in generating o-quinone methide intermediates under mild, aqueous conditions. For instance, α-ketoglutarate-dependent non-heme iron enzymes have been used for the selective oxidation of primary benzylic C–H bonds in ortho-cresol substrates. This enzymatic hydroxylation affords a benzylic alcohol product that exists in equilibrium with the corresponding o-quinone methide. This biomimetic strategy highlights a potential pathway for the conversion of substituted phenols like this compound into their corresponding o-quinone methides.

Another approach involves the coordination of the phenol to a transition metal, such as osmium(II), which facilitates the formation of a stable η2-coordinated o-quinone methide complex upon reaction with an aldehyde. figshare.com The o-quinone methide can then be liberated from the metal center using an oxidant. figshare.com

The general mechanism for the formation of o-quinone methides from phenolic precursors can be summarized as a two-electron oxidation process, which can proceed through complex radical intermediates. nih.gov

Subsequent Reactions of o-Quinone Methides, e.g., Chromane (B1220400) Formation

Once formed, o-quinone methides are versatile intermediates that readily participate in various reactions, including cycloadditions and 1,4-addition reactions. mdpi.com A significant application of this reactivity is the synthesis of chromane scaffolds. The o-quinone methide, acting as a reactive heterodienic system, can undergo a [4+2] cycloaddition (inverse electron-demand Diels-Alder) with an alkene to form the chromane ring system. figshare.comtheopenscholar.com

The reaction can be initiated by liberating the o-quinone methide from a transition metal complex in the presence of a suitable alkene, which acts as a trapping agent. figshare.com This method allows for controlled generation and subsequent reaction of the otherwise unstable o-quinone methide.

Furthermore, triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes provide a convergent synthesis of chromane derivatives. chemrxiv.org This reaction proceeds under mild conditions and is thought to involve the formation of a benzylic carbocation, which is a conceptual precursor to the o-quinone methide, followed by reaction with the alkene and subsequent cyclization. chemrxiv.org The versatility of these methods allows for the synthesis of a variety of substituted chromanes, as illustrated in the following table.

| Reactant 1 (Phenolic Precursor) | Reactant 2 (Alkene) | Catalyst/Conditions | Product |

| 2-(hydroxy(phenyl)methyl)phenol | methallyltrimethylsilane | 5 mol% triflimide, CH2Cl2 | 2,2-dimethyl-4-phenylchroman |

| o-hydroxy benzylic alcohol | Various alkenes | Triflimide | Substituted chromanes |

| η2-coordinated phenol-osmium complex | Aldehyde, then alkene | Oxidant (e.g., CAN, Cu(II)) | Substituted chromanes |

This table presents examples of reactions leading to chromane formation, a likely subsequent reaction for o-quinone methides derived from this compound analogues.

Oxidative Half-Reactions involving Thiophenol Analogues

The sulfur atom in the sulfanylmethyl group of this compound introduces additional redox chemistry. Thiophenols and their derivatives are known to be more susceptible to oxidation than their corresponding phenol analogues. researchgate.net This is reflected in their lower oxidation potentials. researchgate.net

The one-electron oxidation of a thiophenol generates a thiyl radical (RS•). These radicals are key intermediates in oxidative processes and can undergo a variety of subsequent reactions. nih.gov The fate of the thiyl radical is complex and can include:

Dimerization: Two thiyl radicals can combine to form a disulfide (RSSR).

Reaction with Oxygen: Thiyl radicals can react with molecular oxygen to form thiyl peroxyl radicals (RSOO•), which can further rearrange to sulfonyl radicals (RSO2•). nih.gov

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.

Studies comparing the antioxidant activity of phenol and thiophenol analogues have shown that the scavenging activity is environment-dependent, with phenols showing greater activity in some assays (e.g., ABTS) and comparable activity in others (e.g., DPPH). nih.gov The increased acidity and larger size of the sulfur atom in thiophenols make them effective at stabilizing radicals through proton or hydrogen atom donation. nih.gov

Carbon-Sulfur Bond Transformations

The carbon-sulfur bond in the sulfanylmethyl group of this compound is a potential site for chemical modification. Transition-metal mediated C–S bond activation has emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions often involve the oxidative addition of the C–S bond to a low-valent metal center, followed by reductive elimination or other transformations. While specific examples involving this compound are not prevalent, the principles of C-S bond cleavage in related systems, such as quinolyl-substituted thiophenes, have been demonstrated using iron carbonyls. researchgate.net

Photocatalysis also offers a mild and efficient approach for the formation and cleavage of carbon-sulfur bonds. researchgate.net Visible-light photoredox catalysis can initiate single-electron transfer processes, generating reactive radical intermediates that can participate in C–S bond-forming or -breaking reactions. researchgate.net These methods provide a sustainable alternative to traditional approaches that may require harsh conditions.

Carbon-Oxygen Bond Transformations

The phenolic C–O bond is typically strong and unreactive. However, recent advancements have enabled the transformation of this bond, providing new synthetic pathways.

Aryl Carbocation Generation from Phenols

A remarkable recent discovery has shown that phenols can be spontaneously converted into aryl carbocations in aqueous microdroplets. nih.govacs.org This phenomenon is attributed to the high electric field at the air-water interface, which is proposed to facilitate the heterolytic cleavage of the Csp²–OH bond. nih.govacs.org This process occurs without the need for a catalyst and is tolerant of a wide range of substituents on the phenolic ring. researchgate.net

The generated aryl carbocation exists in equilibrium with the parent phenol and is unusually stable at the microdroplet surface. nih.govresearchgate.net This stability allows it to be trapped by various nucleophiles, including amines, thiols, and alcohols, leading to ipso-substitution products via an aromatic SN1 mechanism. nih.govresearchgate.net This novel reactivity opens up the possibility of direct functionalization of the phenolic carbon of this compound, a transformation that is challenging to achieve under conventional bulk-phase conditions.

The conversion efficiency and subsequent reactions can be monitored by mass spectrometry, as demonstrated in studies with various substituted phenols.

| Phenolic Compound | Nucleophile | Product |

| Phenol | 18O-water | 18O-labeled Phenol |

| Phenol | Methanol | Anisole |

| Substituted Phenols | Amines, Azides, Thiols, etc. | Corresponding ipso-substitution products |

This table summarizes the types of transformations possible via aryl carbocation generation from phenols in aqueous microdroplets, a mechanism applicable to this compound. nih.govresearchgate.net

Electrophilic and Nucleophilic Pathways

The dual functionality of this compound allows it to participate in a variety of chemical transformations through both electrophilic and nucleophilic pathways. The electron-rich aromatic ring, activated by the hydroxyl group, is a prime target for electrophiles, while the hydroxyl and sulfanyl (B85325) groups themselves possess nucleophilic character.

Electrophilic Pathways: The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.commlsu.ac.inucalgary.ca For this compound, the sulfanylmethyl group is at one of the ortho positions. Therefore, electrophilic attack is anticipated to occur predominantly at the para position (position 4) and the other ortho position (position 6) relative to the hydroxyl group. Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mlsu.ac.inucalgary.ca Due to the high activation by the -OH group, these reactions can often proceed under milder conditions than those required for benzene (B151609) itself. ucalgary.ca

Nucleophilic Pathways: this compound possesses two main nucleophilic centers: the oxygen of the hydroxyl group and the sulfur of the sulfanylmethyl group.

O-Nucleophilicity: The phenolic oxygen can act as a nucleophile, particularly when deprotonated to form the more reactive phenoxide ion. reddit.com This phenoxide can then react with various electrophiles, such as alkyl halides in Williamson ether synthesis, to form O-alkylated products.

S-Nucleophilicity: The sulfur atom in the sulfanylmethyl group is also a potent nucleophile. Thiolates, formed by the deprotonation of thiols, are highly nucleophilic and readily undergo reactions like S-alkylation with alkyl halides to form thioethers. wikipedia.org The relative nucleophilicity of the phenoxide and thiolate will depend on the specific reaction conditions, such as the pH and the solvent used.

Nucleophilic aromatic substitution, where a nucleophile replaces a substituent on the aromatic ring, is generally difficult for phenols unless the ring is activated by strong electron-withdrawing groups. libretexts.org

The following table summarizes the expected reactivity of this compound in various electrophilic and nucleophilic reactions based on the general behavior of phenols and thiols.

| Reaction Type | Reagent/Conditions | Expected Pathway | Potential Product(s) |

| Electrophilic Aromatic Substitution | |||

| Nitration | Dilute HNO₃ | Electrophilic attack on the aromatic ring | 4-Nitro-2-(sulfanylmethyl)phenol and 6-Nitro-2-(sulfanylmethyl)phenol |

| Bromination | Br₂ in a non-polar solvent | Electrophilic attack on the aromatic ring | 4-Bromo-2-(sulfanylmethyl)phenol and 6-Bromo-2-(sulfanylmethyl)phenol |

| Friedel-Crafts Alkylation | R-X / Lewis Acid | Electrophilic attack on the aromatic ring | 4-Alkyl-2-(sulfanylmethyl)phenol |

| Nucleophilic Reaction | |||

| O-Alkylation | 1. Base (e.g., NaOH) 2. R'-X | Nucleophilic attack by the phenoxide oxygen | 2-(Sulfanylmethyl)alkoxybenzene |

| S-Alkylation | 1. Base (e.g., NaOH) 2. R'-X | Nucleophilic attack by the thiolate sulfur | 2-(Alkylthiomethyl)phenol |

Intermediate Characterization in Complex Reactions

Elucidating the mechanisms of complex reactions involving this compound requires the detection and characterization of short-lived intermediates. Modern analytical techniques, particularly spectroscopy and mass spectrometry, are indispensable tools for this purpose.

Spectroscopic methods allow for the in-situ monitoring of reactions, providing evidence for the formation and decay of transient species.

UV-Vis Spectroscopy: Changes in the electronic structure of the molecule during a reaction can be monitored. For instance, the formation of colored intermediates, such as certain charge-transfer complexes or radical species, can be detected by their characteristic absorption bands. In the aerobic dehydrogenation of cyclohexanone (B45756) to phenol, the formation of intermediates and the progress of the reaction have been correlated with the appearance of new spectroscopic signals. nih.gov

FTIR Spectroscopy: In-line Fourier-transform infrared (FTIR) spectroscopy can track the concentration of reactants, products, and intermediates over time by monitoring their characteristic vibrational frequencies. This technique has been successfully used to study the kinetics of hydroxymethyl phenol formation.

NMR Spectroscopy: While typically used for stable product characterization, specialized NMR techniques can sometimes be employed to detect and characterize reaction intermediates, especially if they have a sufficient lifetime at low temperatures.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically used for the detection and characterization of radical intermediates, such as phenoxyl radicals that can form during oxidation reactions of phenols.

In reactions involving compounds structurally similar to this compound, spectroscopic evidence has pointed to the formation of Fe(IV)-oxo and Fe(III)-superoxo intermediates in enzymatic reactions. nih.gov

Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates by providing information about their mass-to-charge ratio. When coupled with techniques that allow for the gentle ionization of molecules from a reaction mixture, MS can "trap" and detect transient species.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation. This makes it particularly suitable for detecting charged intermediates in a reaction mixture. ESI-MS has been used to detect phenols and their reaction products, often after derivatization to enhance ionization. purdue.edunih.gov

Tandem Mass Spectrometry (MS/MS): By selecting an ion corresponding to a suspected intermediate and subjecting it to fragmentation, MS/MS can provide structural information that helps to confirm its identity. The fragmentation patterns of phenolic compounds can be complex but offer valuable clues to their structure. nih.gov Derivatization is a common strategy to control fragmentation and obtain more easily interpretable spectra. researchgate.net

For example, in reactions involving phenols, derivatization with reagents like Gibbs reagent or through silylation can facilitate their detection and characterization by mass spectrometry. nih.govresearchgate.net The analysis of fragmentation patterns of derivatized phenols in tandem MS can help elucidate the structure of the original molecule. nih.gov

The following table outlines the application of these techniques for intermediate characterization.

| Technique | Type of Intermediate Detected | Example Application in Related Systems |

| UV-Vis Spectroscopy | Colored complexes, conjugated systems | Monitoring phenol oxidation reactions. nih.gov |

| FTIR Spectroscopy | Species with distinct vibrational bands | Kinetic analysis of phenol-formaldehyde reactions. |

| EPR Spectroscopy | Radical species | Detection of phenoxyl radicals in antioxidant studies. |

| ESI-MS | Charged intermediates (e.g., carbocations, anions) | Detection of derivatized phenols in complex mixtures. purdue.edu |

| Tandem MS (MS/MS) | Structural elucidation of trapped intermediates | Analysis of fragmentation patterns of phenolic C-glycosides. nih.gov |

Coordination Chemistry and Catalytic Applications of 2 Sulfanylmethyl Phenol Based Ligands

Design and Synthesis of 2-(Sulfanylmethyl)phenol-Derived Ligands

The design of ligands based on the this compound scaffold is centered on creating polydentate systems with specific donor atoms (O, S, and often N) to chelate metal ions. The synthesis of these ligands typically involves multi-step procedures starting from readily available precursors.

A common strategy involves the derivatization of the phenolic and/or the sulfanyl (B85325) group to introduce additional coordinating moieties. For instance, Schiff base condensation is a widely used method to introduce imine functionalities. This reaction typically involves the condensation of a primary amine with an aldehyde. In the context of this compound, a formyl group can be introduced onto the phenol (B47542) ring (e.g., at the ortho position to the hydroxyl group) to create a salicylaldehyde-like precursor. Subsequent reaction with various primary amines yields Schiff base ligands with an O, N, S donor set.

Another approach is the synthesis of thiourea derivatives. Thioureas are known for their excellent coordination abilities due to the presence of both nucleophilic sulfur and nitrogen atoms. Ligands can be synthesized by reacting a diamine precursor, which can be anchored to the this compound core, with a thiocarbamic chloride. The reaction outcome and yield can be influenced by the nature of the substituents on both the amine and the thiocarbamic chloride.

The general synthetic approach for these ligands can be summarized as follows:

Functionalization of the this compound backbone: This may involve introducing an aldehyde group for Schiff base formation or an amine group for subsequent reactions.

Condensation or acylation reactions: Reaction with amines to form Schiff bases or with thiocarbamic chlorides to form thioureas.

Purification and Characterization: The resulting ligand is then purified, typically by recrystallization, and characterized using various spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

The versatility of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the amine or other reacting partners. This modularity is crucial for tailoring the properties of the resulting metal complexes for specific catalytic applications.

Metal Complexation Studies

The coordination behavior of this compound-derived ligands has been investigated with a range of transition metal ions. The presence of multiple donor atoms (O, S, and potentially N) allows for diverse coordination modes and the formation of stable metal complexes.

Coordination Modes and Ligand Denticity

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. Ligands derived from this compound can exhibit variable denticity depending on their specific structure and the reaction conditions.

Bidentate Coordination: In its simplest form, the deprotonated this compound can act as a bidentate ligand, coordinating through the phenolate (B1203915) oxygen and the thioether sulfur, forming a stable six-membered chelate ring.

Tridentate Coordination: More commonly, derivatives such as Schiff bases or other functionalized ligands act as tridentate ligands. For example, a Schiff base ligand derived from 2-(Sulfanylmethyl)-6-formylphenol and an amine will coordinate through the phenolate oxygen, the imine nitrogen, and the thioether sulfur (O, N, S).

The coordination geometry of the resulting metal complexes is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes with such ligands include square planar, tetrahedral, and octahedral. For instance, Ni(II) complexes with tridentate ONS ligands have been reported to adopt a square planar geometry.

| Ligand Type | Potential Donor Atoms | Typical Denticity | Example Coordination Mode |

|---|---|---|---|

| This compound | O, S | Bidentate | Coordination via phenolate oxygen and thioether sulfur. |

| Schiff base derivative | O, N, S | Tridentate | Coordination via phenolate oxygen, imine nitrogen, and thioether sulfur. |

| Thiourea derivative | O, S, N, N' | Bi- or Tridentate | Coordination can involve phenolate oxygen, thioether sulfur, and one or both thiourea nitrogens. |

Redox-Active Properties of Ligands

A significant feature of ligands derived from this compound is their potential for redox activity. This property arises from the phenolic moiety, which can undergo oxidation. Ligands that can participate in redox processes are often termed "non-innocent" because their oxidation state is not always clear, and they can actively participate in the catalytic cycle.

The oxidation of the phenolic group can lead to the formation of a phenoxyl radical. In a metal complex, this process can be a one-electron oxidation of the coordinated phenolate. The stability of this radical can be influenced by the nature of the metal center and the other coordinating atoms.

The redox properties of these metal-ligand systems can be studied using techniques such as cyclic voltammetry. These studies can reveal the electrochemical potentials of redox events, which may be metal-centered or ligand-centered. The ability of the ligand to store and transfer electrons is a key feature that can enhance the catalytic activity of the metal complex, particularly in multi-electron transformations. For instance, in oxidative catalysis, the ligand can act as an electron reservoir, facilitating the regeneration of the active catalytic species.

Catalytic Activity in Organic Transformations

The unique electronic and structural features of metal complexes with this compound-based ligands make them promising candidates as catalysts for various organic transformations.

Oxidation Reactions

Metal-catalyzed oxidation reactions are fundamental in both industrial and laboratory-scale synthesis. Complexes derived from this compound have shown potential in catalyzing oxidation reactions, particularly the oxidation of phenols.

The catalytic oxidation of phenols can lead to the formation of C-C or C-O coupled products, which are valuable intermediates in the synthesis of more complex molecules. The mechanism of these reactions often involves the initial coordination of the phenol substrate to the metal center, followed by an electron transfer step to generate a phenoxyl radical. The catalyst's role is to facilitate this electron transfer and control the subsequent coupling reaction.

For example, copper(II) complexes with ligands containing phenol and sulfur donors have been investigated for the oxidation of phenol in the presence of an oxidant like hydrogen peroxide (H₂O₂). The presence of the metal complex can significantly enhance the rate of phenol conversion compared to the uncatalyzed reaction. The catalytic cycle may involve the generation of reactive oxygen species (ROS) from H₂O₂, which then oxidize the phenol.

| Catalyst | Substrate | Oxidant | Product(s) | Key Findings |

|---|---|---|---|---|

| Cu(II)-complex of a this compound derivative | Phenol | H₂O₂ | Diphenols, Benzoquinone | The ligand enhances the catalytic activity of the metal center in generating reactive oxygen species. |

| Ru(II)-complex of a related phenol-based ligand | Phenols and Aldehydes | - (Dehydrogenative coupling) | 2-Acylphenols | Demonstrates the potential for C-H activation and oxidative C-C bond formation. nih.gov |

Other Catalytic Applications (e.g., Hydrolysis, Electro-reduction)

While the primary focus has been on oxidation reactions, the functional groups present in this compound-based ligands suggest potential for other catalytic applications.

Electro-reduction: The redox-active nature of the ligands and their metal complexes makes them interesting for electrocatalytic applications. For instance, they could be used as catalysts for the electro-reduction of small molecules. In such a system, the complex would be immobilized on an electrode surface and would facilitate the transfer of electrons from the electrode to the substrate. The electro-catalytic degradation of phenol is an area of active research, and metal complexes can play a crucial role in the efficiency of this process.

Further research is needed to fully explore the potential of this compound-based metal complexes in these and other catalytic transformations. The ability to systematically modify the ligand structure provides a powerful tool for developing new and efficient catalysts.

Role of Phenolic Moieties and Auxiliary Ligands in Catalysis

The catalytic activity of metal complexes derived from this compound-based ligands is intricately modulated by the specific functionalities present within the ligand scaffold and the nature of other coordinated species. The phenolic moiety and any auxiliary ligands are not mere spectators; they play crucial and active roles in the catalytic cycle, influencing the electronic structure of the metal center, providing pathways for proton transfer, and controlling substrate access and product release.

The Multifaceted Role of the Phenolic Moiety

The phenol group is a cornerstone of catalytic function in these complexes, contributing through several distinct mechanisms. Its dual nature, existing as either a neutral phenol (-OH) or a deprotonated phenolate (-O⁻), allows it to participate directly in bond-breaking and bond-forming steps.

One of the most significant roles of the phenolic group is its involvement in proton transfer processes. rsc.orgresearchgate.net Mechanistic studies on copper(II) complexes with similar N,O-donor ligands in the aerobic oxidation of benzyl (B1604629) alcohol have revealed that the phenolate/phenol group is directly involved in intramolecular proton transfer with the bound substrate. rsc.org This function is critical, as many catalytic transformations, such as alcohol oxidation, involve the removal of protons. The phenol group can act as an internal base, accepting a proton from the substrate, which facilitates its oxidation at the metal center.

The Critical Function of Auxiliary Ligands

Auxiliary ligands are ligands in the coordination sphere of the metal center that are not the primary this compound-based ligand. These ligands, which can range from simple halides (e.g., Cl⁻) to carboxylates (e.g., acetate, OAc⁻), play a vital role in completing the catalytic cycle. rsc.org

A primary function of the auxiliary ligand is to act as a placeholder that can dissociate from the metal center to create a vacant coordination site. rsc.orgresearchgate.net This step is often a prerequisite for the substrate to bind to the metal and initiate the catalytic transformation. rsc.org Studies on copper(II) catalysts for alcohol oxidation have shown that the dissociation of the auxiliary ligand, such as chloride or acetate, occurs via an Sₙ1 pathway, and this dissociation is essential for the substrate to bind. rsc.org

The following data from studies on copper(II) complexes with substituted bis(2-hydroxybenzyl)(2-pyridylmethyl)amine ligands in the aerobic oxidation of benzyl alcohol illustrate these principles. While not this compound itself, these ligands feature the same critical phenolic moiety and demonstrate the influence of its modification and the role of auxiliary ligands.

| Complex | Phenolic Substituent | Auxiliary Ligand | Initial Rate (μM/min) | Yield (%) |

|---|---|---|---|---|

| [Cu(HL1)(OAc)(HOAc)] | 3-tert-butyl | Acetate (OAc⁻) | 1.5 | 70 |

| [Cu(HL2)(OAc)] | 3-tert-butyl, 3-trifluoromethyl | Acetate (OAc⁻) | 2.5 | 95 |

| [Cu(HL3)(OAc)] | 3-trifluoromethyl | Acetate (OAc⁻) | 2.1 | 92 |

| [Cu(HL2)Cl] | 3-tert-butyl, 3-trifluoromethyl | Chloride (Cl⁻) | 2.3 | 93 |

| [Cu(HL3)Cl] | 3-trifluoromethyl | Chloride (Cl⁻) | 2.0 | 90 |

The data show that modifying the electronic nature of the phenol ring (e.g., by adding a trifluoromethyl group) and changing the auxiliary ligand both have a discernible impact on the reaction rate and final product yield, underscoring their integral roles in the catalytic mechanism. rsc.org

Computational and Theoretical Investigations of 2 Sulfanylmethyl Phenol

Electronic Structure Analyses

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods allow for a detailed analysis of electron distribution and energy levels, which are fundamental to understanding molecular behavior.

Molecular Orbital Theory (HOMO, LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. aqeic.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aqeic.orgdergipark.org.trnih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aqeic.org Conversely, a small gap indicates higher reactivity and lower stability. aqeic.orgrsc.org For phenolic compounds, this gap can be used to predict their reactivity in processes like antioxidant activity or polymerization. For instance, in a study of various phenols, a lower HOMO-LUMO energy gap was correlated with higher reaction rates. researchgate.net

For a related compound, 2,6-ditert-butyl-4-(sulfanylmethyl)phenol, a HOMO-LUMO gap of 4.8 eV was calculated, suggesting significant stability. researchgate.net It is anticipated that 2-(Sulfanylmethyl)phenol would exhibit a similar, relatively large energy gap, characteristic of stable phenolic structures. The analysis of the spatial distribution of these orbitals would reveal that the HOMO is likely localized on the electron-rich phenol (B47542) ring and the sulfur atom, while the LUMO is distributed across the aromatic system.

Table 1: Illustrative Frontier Orbital Data for a Phenolic Compound This table presents representative data for a generic phenol derivative calculated using DFT to illustrate typical values.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.67 | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential. frontiersin.org |

| ELUMO | -1.07 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity. frontiersin.org |

| Energy Gap (ΔE) | 5.60 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. frontiersin.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, including molecules. respectprogram.org It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties and reactivity descriptors. nih.govrsc.orgmdpi.com

In the context of phenolic compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable results for molecular structures and properties. frontiersin.orgnih.govscirp.org DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness, which further elucidate the molecule's reactivity. mdpi.com

Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps. dergipark.org.tr An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trrsc.org For this compound, an MEP map would likely show negative potential (red/yellow) around the phenolic oxygen and the sulfur atom, indicating these are sites for electrophilic attack, while the hydroxyl proton would exhibit a positive potential (blue), marking it as a site for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. researchgate.net It is a popular method for calculating excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. nih.govsemanticscholar.org The method offers a good balance between computational cost and accuracy for many systems. semanticscholar.org

For phenolic compounds, TD-DFT is used to predict their UV-Vis absorption spectra and understand the nature of electronic transitions (e.g., π → π* or n → π*). researchgate.netuni-siegen.de Studies on various phenol derivatives have shown that TD-DFT can accurately model their photophysical properties. researcher.lifegithub.io For this compound, TD-DFT calculations could predict its absorption wavelengths and oscillator strengths, providing insight into its behavior upon light absorption. These calculations would identify the specific molecular orbitals involved in the electronic transitions, helping to characterize the excited states. uni-siegen.de

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing details that are often inaccessible through experimental methods alone. nih.govgrafiati.com By modeling reactants, products, intermediates, and transition states, chemists can map out the energetic landscape of a reaction.

Transition State Characterization

A transition state is a high-energy, short-lived configuration along a reaction coordinate that separates reactants from products. Characterizing the geometry and energy of a transition state is crucial for understanding a reaction's kinetics, as the energy of the transition state determines the activation energy barrier.

Computational methods, particularly DFT, are used to locate and optimize transition state structures. This involves finding a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions. For a potential reaction of this compound, such as its oxidation to an o-quinone methide, computational modeling would be used to identify the transition state for the key bond-forming or bond-breaking steps. Analysis of the transition state's vibrational frequencies confirms its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. For a chemical reaction, a simplified 2D or 3D representation of the PES can be created by plotting the energy against one or two key reaction coordinates (e.g., bond lengths or angles).

Mapping the PES allows for the visualization of the entire reaction pathway, including reactants, intermediates, transition states, and products. It helps in understanding reaction selectivity and identifying the most energetically favorable pathway (the minimum energy path). uni-siegen.de For complex reactions with multiple possible outcomes, such as those involving this compound, constructing a PES can reveal competing pathways and explain why one product is formed over another. For example, mapping the PES for the oxidation of this compound would illustrate the energy changes as the phenol is converted to the o-quinone methide, confirming the mechanism suggested by transition state analysis. uni-siegen.de

Substituent Effects on Electronic Properties and Reactivity

The introduction of different substituent groups onto the basic structure of this compound can significantly alter its electronic properties and, consequently, its chemical reactivity. These changes are primarily governed by the electron-donating or electron-withdrawing nature of the substituents. libretexts.orgnih.gov

Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the aromatic ring and the sulfur and oxygen atoms. This enhancement of electron density generally makes the molecule more susceptible to electrophilic attack. libretexts.org Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, making the molecule less reactive towards electrophiles but potentially more reactive towards nucleophiles. libretexts.org

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into these substituent effects. nih.govbohrium.com By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and charge distributions, researchers can quantify the impact of various substituents on the molecule's electronic structure. nih.govbohrium.com For instance, a smaller HOMO-LUMO energy gap is often indicative of higher reactivity. bohrium.com Studies on similar phenolic compounds have shown that substituents like the nitro group can significantly lower this energy gap, thereby increasing the molecule's reactivity. bohrium.com

The position of the substituent on the aromatic ring also plays a crucial role. Substituents at the ortho and para positions to the hydroxyl and sulfanylmethyl groups will have a more pronounced electronic influence due to direct resonance effects, whereas meta substituents primarily exert an inductive effect. libretexts.org

Quantitative Descriptors (e.g., SESE, cSAR)

To provide a more quantitative understanding of substituent effects, computational chemistry utilizes various descriptors. Among these, the Substituent Effect Stabilization Energy (SESE) and the charge of the Substituent Active Region (cSAR) are powerful tools for analyzing intramolecular interactions. d-nb.info

SESE is a quantum chemical descriptor used to evaluate the energetic effect of a substituent on the stability of the molecule. It is calculated by comparing the energy of the substituted molecule with that of a suitable isodesmic or homodesmotic reaction. A more positive SESE value generally corresponds to a greater stabilizing effect of the substituent.

The cSAR approach, on the other hand, focuses on the electron-donating or electron-attracting properties of a substituent by quantifying the net charge within a defined "active region" of the substituent. d-nb.info This method allows for a direct assessment of how a substituent modifies the local electronic environment.

For a hypothetical series of substituted this compound derivatives, one could expect the following trends based on the principles observed in similar phenolic systems:

| Substituent (X) | Expected cSAR Trend | Expected SESE Trend | Electronic Effect |

| -NO₂ | High positive | High positive | Strong electron-withdrawing |

| -CN | Positive | Positive | Electron-withdrawing |

| -Cl | Slightly positive | Slightly positive | Weakly electron-withdrawing |

| -H | Neutral | Neutral | Reference |

| -CH₃ | Slightly negative | Slightly negative | Weakly electron-donating |

| -OCH₃ | Negative | Negative | Electron-donating |

| -NH₂ | More negative | More negative | Strong electron-donating |

This table is illustrative and based on general principles of substituent effects on phenolic compounds. Actual values would require specific computational calculations for this compound derivatives.

Spectroscopic Parameter Prediction

Computational methods are instrumental in predicting the spectroscopic parameters of molecules like this compound, which aids in the interpretation of experimental spectra. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. longdom.orgresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. longdom.orgliverpool.ac.uk These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure. For this compound, one would expect characteristic chemical shifts for the aromatic protons, the methylene (B1212753) protons of the sulfanylmethyl group, the phenolic hydroxyl proton, and the sulfanyl (B85325) proton. libretexts.orgdocbrown.info The predicted chemical shifts are sensitive to the molecular conformation and the presence of intramolecular hydrogen bonding.

Infrared Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. longdom.orgdocbrown.info These calculations help in assigning the various absorption bands observed in an experimental IR spectrum to specific vibrational modes, such as O-H stretching, S-H stretching, C-S stretching, and aromatic C-H and C-C vibrations. docbrown.infospectroscopyonline.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. longdom.org For this compound, the O-H and S-H stretching frequencies would be of particular interest, as their positions can provide information about hydrogen bonding. github.io

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The predicted UV-Vis spectrum can be used to understand the electronic structure of this compound and how it is affected by substituents.

A hypothetical table of predicted spectroscopic parameters for this compound is presented below. The exact values would depend on the level of theory and basis set used in the calculations.

| Spectroscopic Technique | Parameter | Predicted Value Range | Notes |

| ¹H NMR | δ (OH) | 4.0 - 7.0 ppm | Broad singlet, position dependent on solvent and concentration libretexts.org |

| ¹H NMR | δ (aromatic CH) | 6.5 - 7.5 ppm | Complex multiplet pattern docbrown.info |

| ¹H NMR | δ (CH₂) | 3.5 - 4.5 ppm | Singlet or doublet depending on coupling with SH |

| ¹H NMR | δ (SH) | 1.5 - 3.0 ppm | Triplet if coupled to CH₂, often a broad singlet |

| ¹³C NMR | δ (aromatic C-OH) | 150 - 160 ppm | ucl.ac.uk |

| ¹³C NMR | δ (aromatic C) | 115 - 140 ppm | |

| ¹³C NMR | δ (CH₂) | 25 - 35 ppm | |

| IR | ν (O-H stretch) | 3200 - 3600 cm⁻¹ | Broad due to hydrogen bonding docbrown.info |

| IR | ν (S-H stretch) | 2550 - 2600 cm⁻¹ | Weaker and sharper than O-H stretch |

| IR | ν (C-S stretch) | 600 - 800 cm⁻¹ | |

| UV-Vis | λmax | ~270-280 nm | π → π* transition of the phenolic chromophore |

This table is illustrative and based on typical values for similar functional groups. Precise predictions require specific computational modeling.

Advanced Spectroscopic Characterization and Methodologies for 2 Sulfanylmethyl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(Sulfanylmethyl)phenol, specific data from ¹H and ¹³C NMR studies would provide invaluable information about its chemical environment.

Proton (¹H) NMR Studies

A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the phenolic hydroxyl (-OH) proton, and the sulfanyl (B85325) (-SH) proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would reveal the substitution pattern on the benzene (B151609) ring. The methylene protons would likely appear as a singlet, integrating to two protons. The chemical shifts of the -OH and -SH protons can be variable and are often identified by their broadness or by deuterium exchange experiments.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.7 - 7.3 | m | 4H |

| -CH₂- | 3.5 - 4.0 | s | 2H |

| -OH | 4.5 - 6.0 | br s | 1H |

Note: This table is predictive and not based on experimental data. Actual values may vary.

Carbon (¹³C) NMR Studies

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. For this compound, one would expect to see signals for the six aromatic carbons and one for the methylene carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl group and the sulfanylmethyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-C (quaternary) | 115 - 160 |

| Ar-CH | 110 - 135 |

Note: This table is predictive and not based on experimental data. Actual values may vary.

Advanced NMR Techniques for Supramolecular Systems

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are instrumental in studying the spatial proximity of atoms and are particularly useful for analyzing supramolecular systems. In the context of this compound, these techniques could be employed to study its interaction with other molecules, such as host-guest complexation or self-assembly, by identifying intermolecular contacts. However, no such studies have been reported for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, the S-H stretch of the sulfanyl group, C-H stretches of the aromatic ring and the methylene group, and C=C stretching vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (phenol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| S-H (thiol) | 2550 - 2600 | Weak |

Note: This table is predictive and not based on experimental data. Actual values may vary.

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and for studying reaction mechanisms.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the ESI-MS spectrum of this compound, one would expect to observe the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as water (H₂O) or hydrogen sulfide (B99878) (H₂S), as well as cleavage of the benzylic C-S bond. Detailed mechanistic studies using tandem mass spectrometry (MS/MS) could provide further insights into its fragmentation pathways, but such data is currently unavailable.

Collision-Induced Dissociation (CID) Analysis

Collision-Induced Dissociation (CID) is a powerful mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase, providing valuable structural information. wikipedia.org In a typical CID experiment, precursor ions are accelerated and collided with neutral gas molecules, leading to the conversion of kinetic energy into internal energy, which results in bond cleavage. wikipedia.org

Predicted Fragmentation Pathways:

A primary fragmentation pathway would likely involve the cleavage of the benzylic C-S bond, which is relatively weak. This would lead to the formation of a stable hydroxytropylium ion or a related C₇H₇O⁺ species. Another significant fragmentation would be the loss of the sulfanylmethyl radical (•CH₂SH), resulting in a fragment ion corresponding to the phenol (B47542) cation.

A plausible fragmentation pattern for this compound is outlined in the table below, based on common fragmentation mechanisms observed for related aromatic and sulfur-containing compounds.

Table 1: Predicted Major Fragment Ions in the CID Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 140 | [C₇H₈OS]⁺˙ | - | Molecular Ion |

| 107 | [C₇H₇O]⁺ | •SH | Loss of sulfhydryl radical |

| 93 | [C₆H₅O]⁺ | •CH₂SH | Loss of sulfanylmethyl radical |

| 77 | [C₆H₅]⁺ | •CH₂SH, CO | Loss of sulfanylmethyl radical followed by loss of carbon monoxide from the phenol ring |

This table is predictive and based on the fragmentation of structurally similar compounds. Experimental verification is required.

Ion Mobility Spectrometry and Ion Spectroscopy

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that may be indistinguishable by mass alone. nih.govrsc.org

For this compound, IMS could be particularly valuable for separating it from its structural isomers, 3-(Sulfanylmethyl)phenol and 4-(Sulfanylmethyl)phenol. These isomers have the same mass but different shapes, which would result in different drift times through the ion mobility cell. The ortho substitution in this compound may lead to intramolecular interactions (e.g., hydrogen bonding between the phenolic hydroxyl group and the sulfur atom or methylene group), resulting in a more compact structure compared to its meta and para isomers. This would likely lead to a smaller collision cross-section (CCS) and a shorter drift time for the ortho isomer.

Ion spectroscopy, which involves obtaining spectroscopic data (e.g., vibrational or electronic spectra) of mass-selected ions, could provide further detailed information about the gas-phase structure and conformation of this compound.

While specific experimental IMS data for this compound is not available, the table below illustrates the type of data that would be obtained from such an analysis, drawing a comparison with the separation of cresol isomers, which are structurally analogous. wiley.com

Table 2: Hypothetical Ion Mobility Spectrometry Data for (Sulfanylmethyl)phenol Isomers

| Isomer | Predicted Relative Drift Time | Predicted Relative Collision Cross-Section (CCS) | Rationale |

|---|---|---|---|

| This compound | Shortest | Smallest | Potential for intramolecular interactions leading to a more compact structure. |

| 3-(Sulfanylmethyl)phenol | Intermediate | Intermediate | Less compact than the ortho isomer but potentially more compact than the para isomer. |

| 4-(Sulfanylmethyl)phenol | Longest | Largest | More extended structure with less likelihood of intramolecular interactions. |

This table is hypothetical and intended to illustrate the expected trends in an IMS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the progress of chemical reactions in solution. nih.gov By measuring the change in absorbance at a specific wavelength over time, the concentration of reactants, intermediates, or products can be determined, providing valuable kinetic information. Phenolic compounds and their derivatives typically exhibit strong UV absorbance due to the π-conjugated system of the aromatic ring. mdpi.comresearchgate.net

The synthesis of this compound, for instance, could be monitored using UV-Vis spectroscopy. A common synthetic route involves the reaction of a phenol with formaldehyde (B43269) and a thiol. The starting phenol and the final this compound product would have distinct UV-Vis absorption spectra.

Hypothetical Reaction Monitoring:

Consider the synthesis of a substituted thiophenol. The reaction progress can be followed by monitoring the disappearance of the reactant's absorbance maximum and the appearance of the product's absorbance maximum. A series of spectra would be recorded at different time intervals, and the absorbance data at a key wavelength could be plotted against time to determine the reaction rate.

The following table outlines the expected UV-Vis absorption data for a hypothetical reaction involving a thiophenol derivative.

Table 3: Hypothetical UV-Vis Data for Monitoring a Thiophenol Derivative Synthesis

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Role in Reaction Monitoring |

|---|---|---|---|

| Starting Phenol | ~270 | ~2,000 | Decrease in absorbance at this wavelength would indicate consumption of the reactant. |

| Thiophenol Product | ~254-260 | ~8,000 | Increase in absorbance at this wavelength would indicate the formation of the product. mdpi.com |

This data is illustrative of the type of information obtained from UV-Vis reaction monitoring.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. rsc.orgflinders.edu.au It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

A single-crystal X-ray diffraction study of this compound would reveal the precise arrangement of the atoms in the crystal lattice. It would be expected that the phenolic hydroxyl group would participate in hydrogen bonding, either intramolecularly with the sulfur atom or intermolecularly with neighboring molecules. The crystal packing would also be influenced by van der Waals interactions.

While the crystal structure of this compound itself is not reported in the searched literature, the structure of a related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, provides insights into the expected structural features. researchgate.net In this molecule, an intramolecular O—H⋯O hydrogen bond is observed between the phenol hydroxyl group and the pendant alcohol group. researchgate.net A similar intramolecular interaction might be possible in this compound, although the hydrogen bond acceptor would be the sulfur atom.

The table below presents selected crystallographic data for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol as an example of the type of information obtained from an X-ray diffraction study. researchgate.net

Table 4: Selected Crystallographic Data for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (3) |

| b (Å) | 11.1234 (4) |

| c (Å) | 13.1234 (5) |

| β (°) | 101.123 (2) |